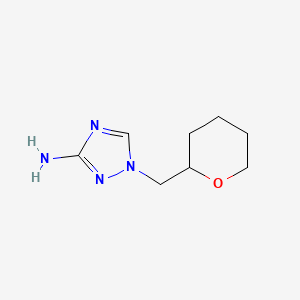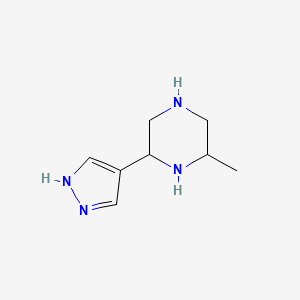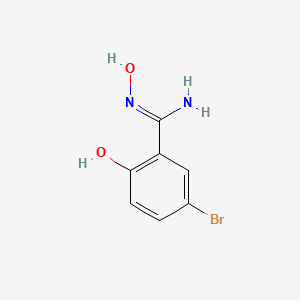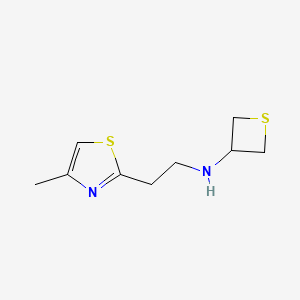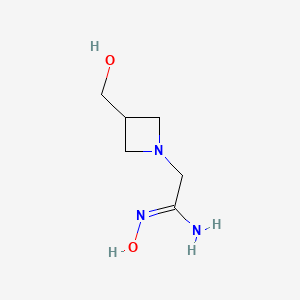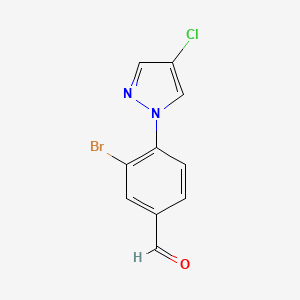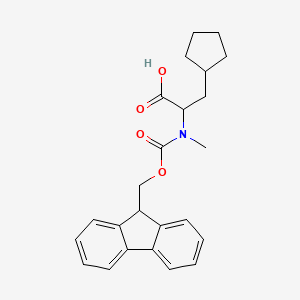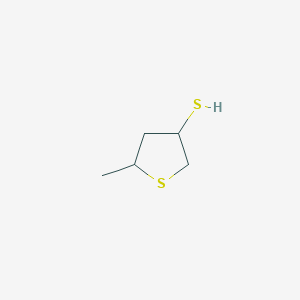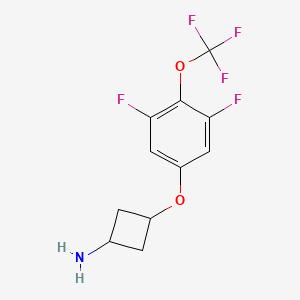
Lithium triisopropoxy(2-methylthiazol-4-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium triisopropoxy(2-methylthiazol-4-yl)borate is an organoboron compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a lithium ion, triisopropoxy groups, and a 2-methylthiazol-4-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium triisopropoxy(2-methylthiazol-4-yl)borate typically involves the reaction of triisopropoxyborane with 2-methylthiazole in the presence of a lithium base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While the compound is mainly synthesized on a laboratory scale, industrial production methods would likely involve similar reaction conditions but on a larger scale. This would include the use of larger reactors, more efficient mixing, and potentially continuous flow processes to enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium triisopropoxy(2-methylthiazol-4-yl)borate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the triisopropoxy groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coordination Reactions: The lithium ion can coordinate with other ligands, forming complexes that can be used in catalysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used to reduce the thiazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted borates, while oxidation and reduction reactions can lead to different thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium triisopropoxy(2-methylthiazol-4-yl)borate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of boron-containing compounds.
Materials Science: The compound is explored for its potential use in the development of new materials, including polymers and nanomaterials.
Catalysis: Due to its ability to form stable complexes with various ligands, it is investigated as a catalyst in organic reactions.
Biological Studies:
Wirkmechanismus
The mechanism by which lithium triisopropoxy(2-methylthiazol-4-yl)borate exerts its effects involves several molecular interactions:
Coordination with Ligands: The lithium ion can coordinate with various ligands, stabilizing reactive intermediates in catalytic cycles.
Electronic Effects: The triisopropoxy groups and the thiazole ring can influence the electronic properties of the compound, affecting its reactivity and stability.
Pathways Involved: The compound can participate in various reaction pathways, including nucleophilic substitution and redox reactions, depending on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium triisopropoxy(thiazol-2-yl)borate
- Lithium triisopropoxy(5-methylthiazol-2-yl)borate
- Lithium (2-pyridinyl)triisopropoxyborate
Uniqueness
Lithium triisopropoxy(2-methylthiazol-4-yl)borate is unique due to the specific positioning of the methyl group on the thiazole ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical behaviors and applications.
Eigenschaften
Molekularformel |
C13H25BLiNO3S |
|---|---|
Molekulargewicht |
293.2 g/mol |
IUPAC-Name |
lithium;(2-methyl-1,3-thiazol-4-yl)-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C13H25BNO3S.Li/c1-9(2)16-14(17-10(3)4,18-11(5)6)13-8-19-12(7)15-13;/h8-11H,1-7H3;/q-1;+1 |
InChI-Schlüssel |
RMTLVSRSIJVLOV-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[B-](C1=CSC(=N1)C)(OC(C)C)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B13325560.png)


![N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13325583.png)
